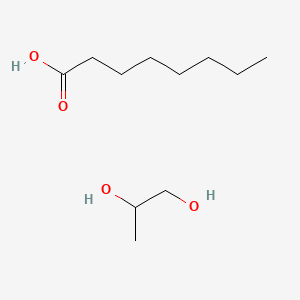
Octanoic acid;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid;propane-1,2-diol: is a compound formed by the esterification of octanoic acid (also known as caprylic acid) with propane-1,2-diol (commonly known as propylene glycol). This compound is often referred to as propylene glycol monocaprylate. It is a mixture of monoesters and diesters of fatty acids, predominantly composed of caprylic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid;propane-1,2-diol involves the esterification of octanoic acid with propane-1,2-diol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and propane-1,2-diol are continuously fed, and the esterified product is continuously removed. The reaction is catalyzed by an acid resin, and the process is optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octanoic acid;propane-1,2-diol can undergo oxidation reactions, particularly at the hydroxyl groups of the propane-1,2-diol moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary and secondary alcohols.
Substitution: The major products are halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Octanoic acid;propane-1,2-diol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various esters and polymers .
Biology: In biological research, this compound is used as a solubilizing agent for hydrophobic drugs and as a component in the formulation of pharmaceuticals .
Medicine: this compound is utilized in the formulation of topical creams and ointments due to its emollient properties. It is also used in the preparation of intravenous lipid emulsions .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of plastics and as a surfactant in the formulation of detergents and cleaning agents .
Mécanisme D'action
The mechanism of action of octanoic acid;propane-1,2-diol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes . Additionally, the hydroxyl groups in propane-1,2-diol can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Propylene glycol dicaprylate/dicaprate: A mixture of diesters of caprylic and capric acids with propane-1,2-diol.
Propylene glycol monocaprylate: A monoester of caprylic acid with propane-1,2-diol.
Propylene glycol: A diol with two hydroxyl groups, used as a solvent and antifreeze.
Uniqueness: Octanoic acid;propane-1,2-diol is unique due to its specific esterification of octanoic acid with propane-1,2-diol, resulting in a compound with distinct solubilizing and emollient properties. Its ability to integrate into lipid bilayers and alter membrane properties sets it apart from other similar compounds .
Propriétés
Numéro CAS |
68332-79-6 |
|---|---|
Formule moléculaire |
C11H24O4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
octanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
Clé InChI |
FSVSNKCOMJVGLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


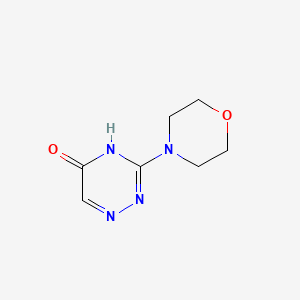
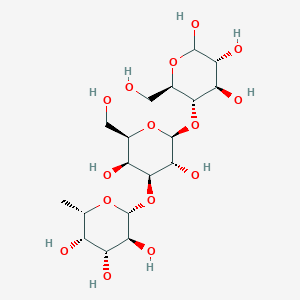
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
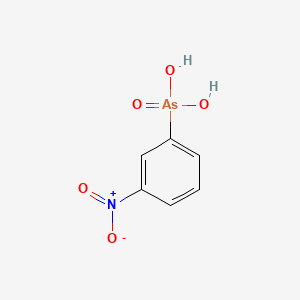
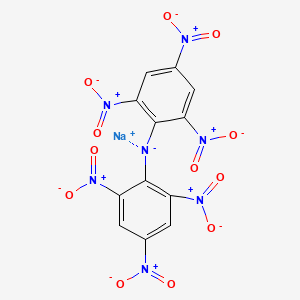
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
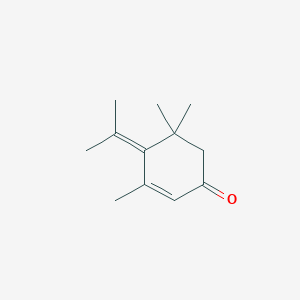
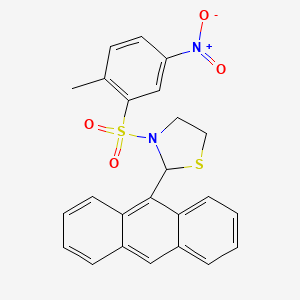
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
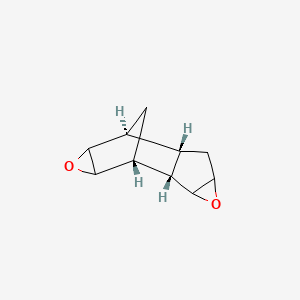
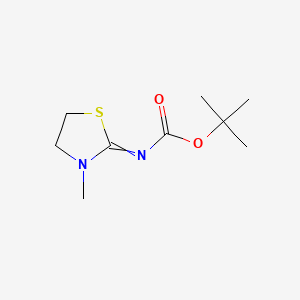
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
